molecular formula C16H20N4O5 B11990894 2-(3-methyl-5-oxidanylidene-1,4-dihydropyrazol-4-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]ethanamide

2-(3-methyl-5-oxidanylidene-1,4-dihydropyrazol-4-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]ethanamide

Cat. No.: B11990894
M. Wt: 348.35 g/mol
InChI Key: SVNXAZHDVJNJFG-CAOOACKPSA-N
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Description

2-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H20N4O5/c1-9-11(16(22)20-18-9)6-15(21)19-17-8-10-5-13(24-3)14(25-4)7-12(10)23-2/h5,7-8H,6H2,1-4H3,(H,19,21)(H2,18,20,22)/b17-8+

InChI Key

SVNXAZHDVJNJFG-CAOOACKPSA-N

Isomeric SMILES

CC1=C(C(=O)NN1)CC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CC1=C(C(=O)NN1)CC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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